3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde
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Overview
Description
3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H7NO2 It is a derivative of isoquinoline, featuring a keto group at the third position and an aldehyde group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) to induce cyclization and form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde position, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: 3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid.
Reduction: 3-Hydroxy-2,3-dihydroisoquinoline-5-carbaldehyde.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to intercalate with DNA, disrupting normal cellular processes and leading to cell death in cancer cells .
Comparison with Similar Compounds
- 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde
- 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
- 6-Methyl-2-oxo-quinoline-3-carbaldehyde
Comparison: 3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H7NO2 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-oxo-2H-isoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-8-3-1-2-7-5-11-10(13)4-9(7)8/h1-6H,(H,11,13) |
InChI Key |
BUPBFPLCLCASIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)C=O |
Origin of Product |
United States |
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